molecular formula C14H8BrNO5S B4086137 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No. B4086137
M. Wt: 382.19 g/mol
InChI Key: TUAANAJKVGPXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione, also known as BSID, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BSID is a white crystalline powder that is soluble in organic solvents and water.

Scientific Research Applications

2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been found to exhibit antitumor, anti-inflammatory, and antiviral activity. In material science, 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In environmental science, 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been used as a probe for the detection of heavy metal ions in water.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Studies have shown that 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain kinases, which are proteins that regulate various cellular processes such as cell growth and division.
Biochemical and Physiological Effects
2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects in the body. Studies have shown that 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has also been found to inhibit the production of pro-inflammatory cytokines, which are proteins that are involved in the immune response. In addition, 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has been found to have antiviral activity against certain viruses such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of applications in different fields of scientific research. However, one limitation of using 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is its relatively high cost, which may limit its accessibility to certain researchers.

Future Directions

There are many potential future directions for the research and development of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione. One direction is the synthesis of novel derivatives of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione with improved biological activity and selectivity. Another direction is the development of new applications for 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione in fields such as drug delivery and imaging. Furthermore, the investigation of the mechanism of action of 2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione and its interactions with other proteins and enzymes in the body could lead to the discovery of new therapeutic targets for various diseases.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAANAJKVGPXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-bromophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

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